molecular formula C23H16N2O5 B3205719 N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1040656-40-3

N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide

货号 B3205719
CAS 编号: 1040656-40-3
分子量: 400.4 g/mol
InChI 键: CEJKZJOLLWYNGF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide, also known as FIIN-3, is a small molecule inhibitor that targets the tyrosine kinase activity of fibroblast growth factor receptor (FGFR) proteins. FGFRs are a family of receptor tyrosine kinases that play critical roles in various biological processes, including cell proliferation, differentiation, migration, and survival. Dysregulation of FGFR signaling has been implicated in the pathogenesis of a wide range of human diseases, including cancer, skeletal dysplasia, and developmental disorders. As such, FGFR inhibitors like FIIN-3 have emerged as promising therapeutic agents for these conditions.

作用机制

N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide works by binding to the ATP-binding pocket of FGFRs and preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation and survival pathways that are dysregulated in cancer and skeletal dysplasia cells.
Biochemical and Physiological Effects
In addition to its anti-tumor and bone-strengthening effects, this compound has been found to have other biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels) in tumor models. This compound has also been found to improve glucose tolerance and insulin sensitivity in mice, suggesting a potential role in the treatment of diabetes.

实验室实验的优点和局限性

One advantage of using N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its high potency and selectivity for FGFRs. This allows for more specific targeting of FGFR signaling pathways without affecting other cellular processes. However, one limitation of this compound is its relatively short half-life in vivo, which may require frequent dosing or the use of alternative administration routes.

未来方向

There are several future directions for the development and application of N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide. One area of interest is the use of this compound in combination with other anti-cancer agents to enhance its therapeutic efficacy. Another area of research is the identification of biomarkers that can predict the response to this compound treatment in different cancer types. Additionally, the development of more stable and bioavailable forms of this compound may improve its clinical utility. Finally, the potential role of this compound in the treatment of other diseases beyond cancer and skeletal dysplasia, such as diabetes, warrants further investigation.
Conclusion
This compound is a promising small molecule inhibitor of FGFRs that has shown efficacy in preclinical models of various diseases. Its high potency and selectivity make it a valuable tool for studying FGFR signaling pathways and developing targeted therapies for FGFR-driven diseases. Further research is needed to fully understand the potential of this compound and to optimize its clinical utility.

科学研究应用

N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied in preclinical models of various cancers and skeletal dysplasias that are driven by aberrant FGFR signaling. In these studies, this compound has been shown to inhibit the proliferation and survival of cancer cells and to improve bone growth and mineralization in skeletal dysplasia models. Furthermore, this compound has been found to be more potent and selective than other FGFR inhibitors currently in clinical development.

属性

IUPAC Name

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O5/c26-21(17-12-15-4-1-2-5-19(15)30-23(17)28)24-16-8-7-14-9-10-25(18(14)13-16)22(27)20-6-3-11-29-20/h1-8,11-13H,9-10H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJKZJOLLWYNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 2
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。